1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol is a complex organic compound with a unique structure featuring multiple oxetane rings and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol typically involves multi-step organic reactions. The process begins with the preparation of the oxetane rings, which are then linked together through a series of condensation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxetane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and oxetane rings allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,14-Bis(3-methyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol
- 1,14-Bis(3-propyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol
Uniqueness
1,14-Bis(3-ethyloxetan-3-YL)-2,6,9,13-tetraoxatetradecane-4,11-diol is unique due to its specific ethyl-substituted oxetane rings, which may confer distinct chemical and biological properties compared to its methyl or propyl analogs.
Eigenschaften
CAS-Nummer |
331623-02-0 |
---|---|
Molekularformel |
C20H38O8 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
1-[(3-ethyloxetan-3-yl)methoxy]-3-[2-[3-[(3-ethyloxetan-3-yl)methoxy]-2-hydroxypropoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C20H38O8/c1-3-19(13-27-14-19)11-25-9-17(21)7-23-5-6-24-8-18(22)10-26-12-20(4-2)15-28-16-20/h17-18,21-22H,3-16H2,1-2H3 |
InChI-Schlüssel |
ZKODUOZCTKZZPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COCC(COCCOCC(COCC2(COC2)CC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.